Retinol phosphate

Description

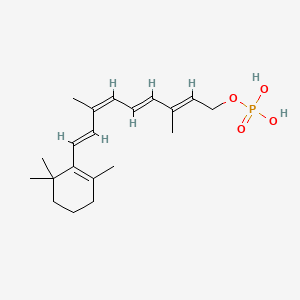

Structure

2D Structure

3D Structure

Properties

CAS No. |

53859-19-1 |

|---|---|

Molecular Formula |

C20H31O4P |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] dihydrogen phosphate |

InChI |

InChI=1S/C20H31O4P/c1-16(8-6-9-17(2)13-15-24-25(21,22)23)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14-15H2,1-5H3,(H2,21,22,23)/b9-6+,12-11+,16-8-,17-13+ |

InChI Key |

PDRZOMUQUZBNKV-MKOSUFFBSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOP(=O)(O)O)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COP(=O)(O)O)\C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOP(=O)(O)O)C)C |

Synonyms |

etinol phosphate retinyl phosphate retinylphosphate retinylphosphate biscyclohexylammonium salt |

Origin of Product |

United States |

Biochemical Synthesis and Enzymatic Pathways of Retinol Phosphate

De Novo Biosynthesis of Retinol (B82714) Phosphate (B84403) from Retinol

The formation of retinol phosphate from retinol within the cellular environment is a key metabolic step, particularly in the context of its role in glycosylation reactions. This process involves the enzymatic transfer of a phosphate group to the retinol molecule.

Enzymatic Phosphorylation of Retinol in Cellular Systems

In various cellular systems, retinol is converted to this compound. This phosphorylation is a critical activation step, enabling retinol to participate in processes such as glycoprotein (B1211001) synthesis. Research has demonstrated that whole-cell systems, including those from hepatocytes, epidermal cells, and intestinal epithelial cells, as well as isolated cellular membranes, can convert retinol into retinyl phosphate. amegroups.org This conversion is analogous to the phosphorylation of other molecules, where the addition of a phosphate group prepares it for subsequent biochemical reactions. One of the key functions of this compound is to act as a carrier of mannose residues in the synthesis of glycoproteins. amegroups.org

Identification and Characterization of Retinol Kinases and Phosphotransferases

Despite the established occurrence of retinol phosphorylation in cells, a specific enzyme with "retinol kinase" activity has not yet been definitively identified and characterized. cambridge.org While the transfer of a phosphate group to retinol is a known biochemical event, the specific phosphotransferase responsible for this direct phosphorylation remains elusive. Research has focused more on the downstream effects and metabolism of retinoids. For instance, protein kinase C (PKC) has been identified as a target for retinoids, but it is not the enzyme that phosphorylates retinol. frontiersin.orgtandfonline.com The energy-rich phosphate donor for this reaction is also not yet known. cambridge.org

Cellular Compartmentalization of this compound Biosynthesis

The biosynthesis of this compound and its subsequent utilization in glycosylation reactions appear to be localized to specific cellular compartments. The endoplasmic reticulum (ER) has been identified as a primary site for retinoid metabolism, including the processes involving retinyl phosphate. karger.com Studies have shown that the enzyme responsible for the formation of mannosyl retinyl phosphate, a subsequent metabolite of this compound, is predominantly located in the rough endoplasmic reticulum. nih.gov Furthermore, retinol has been observed to stimulate activity within the Golgi apparatus, suggesting its involvement in the processing and transport of molecules within this organelle. nih.govsemanticscholar.org The localization of retinol-binding proteins, which are crucial for the transport and availability of retinol, has been observed in the cytoplasm and associated with microsomal fractions, further indicating the involvement of the ER. biologists.com

Chemical Synthesis Methodologies for this compound Analogs

To study the biological functions and potential therapeutic applications of this compound, chemical synthesis methods have been developed to produce it and its analogs. These methods provide a source of the compound for research purposes, as its isolation from biological sources is often challenging.

Synthetic Routes Utilizing Phosphodimorpholine Chloride (PDMC)

One of the documented methods for the chemical synthesis of this compound involves the use of phosphodimorpholine chloride (PDMC) as a phosphorylating agent. This reagent facilitates the addition of a phosphate group to the retinol molecule. A described synthesis method using PDMC has been successful in producing this compound. wikipedia.org

POCl3-Mediated Phosphorylation Strategies

Another established strategy for the synthesis of this compound utilizes phosphorus oxychloride (POCl₃). This method involves the reaction of retinol with POCl₃ to yield the phosphorylated product. The yield of this compound from this reaction can vary, with reported yields in the range of 3 to 6%. wikipedia.org However, it has been noted that the yield can be increased to 10-15% by separating the product and rerunning the reaction with the unreacted starting material. wikipedia.org

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of synthetically produced this compound are critical steps to obtain a pure product. A developed method for isolating and purifying this compound from a reaction mixture has been described. nih.gov This process is essential due to the relatively low yields of the synthesis reaction. nih.gov

Various chromatographic techniques are employed for the separation and purification of retinoids, including this compound. High-pressure liquid chromatography (HPLC) is a powerful tool for separating a mixture of retinoids such as retinol, retinoic acid, and their phosphorylated forms like dolichylmannosylphosphate and mannosylretinylphosphate. nih.gov Micellar electrokinetic capillary chromatography (MEKC) has also been successfully used to separate hydrophobic retinoids. nycu.edu.tw This method utilizes a micellar pseudostationary phase, such as sodium deoxycholate and Brij 35, in a phosphate buffer to achieve complete resolution of different retinoid compounds. nycu.edu.tw

For larger-scale purification, techniques like DEAE-cellulose chromatography followed by preparative polyacrylamide disc gel electrophoresis have been utilized for the isolation of retinol-binding protein, which is closely associated with retinol and its derivatives. ias.ac.in Furthermore, affinity chromatography and size exclusion chromatography are also common methods for purifying retinoid-binding proteins and, by extension, the retinoids they carry. aaltobioreagents.com

Optimization of Synthetic Yields in Academic Research

The stability of the synthesized this compound is a significant factor. It is noted to be resistant to alkaline conditions but rapidly converts to anhydroretinol in an acidic environment, which necessitates careful control of pH during and after the synthesis. nih.gov

Metabolic Engineering for this compound Precursor Synthesis

Metabolic engineering offers a promising avenue for the sustainable production of retinol, the direct precursor to this compound. This involves genetically modifying microorganisms to enhance the synthesis of desired compounds.

Strategies for Enhancing Intracellular Precursor Accumulation

A key challenge in metabolic engineering is to increase the intracellular pool of precursors for the target molecule. For retinol synthesis, this involves boosting the supply of isoprenoid precursors and the intermediate, β-carotene.

Several strategies have been employed to enhance precursor accumulation:

Pathway Engineering: Overexpression of key enzymes in the MVA pathway, such as HMG-CoA reductase, is a common strategy to increase the flux towards isoprenoid synthesis. cu.edu.tr In Yarrowia lipolytica, overexpressing acetyl-CoA carboxylase (ACC1) and diacylglycerol acyltransferase (DGA1) genes led to increased accumulation of GPP, FPP, and GGPP, resulting in higher lycopene (B16060) production. cu.edu.tr

Push-Pull-Block Strategy: This metabolic engineering approach involves "pushing" by enhancing precursor supply, "pulling" by upregulating downstream pathways, and "blocking" competing pathways. nih.govresearchgate.net

Increasing Lipid Content: In oleaginous yeasts like Y. lipolytica, there is a positive correlation between lipid content and β-carotene accumulation. cu.edu.tr Increasing lipid synthesis and storage capacity can therefore enhance the accumulation of the hydrophobic precursor, β-carotene. cu.edu.tr

Transporter Engineering: The outflow of precursors like retinal from the cell can limit the final product yield. mdpi.com Knocking out specific ABC transporters, such as Pdr5p in S. cerevisiae, has been shown to reduce the secretion of retinal and increase the intracellular and total production of retinol. researchgate.net

Directed Evolution and Enzyme Screening for Improved Conversion Efficiency

The efficiency of the enzymes in the biosynthetic pathway is crucial for maximizing product yield. Directed evolution and enzyme screening are powerful tools for improving enzyme properties.

Enzyme Screening: Different orthologs of key enzymes, such as β-carotene 15,15'-dioxygenase and retinol dehydrogenase, can exhibit vastly different activities in a heterologous host. Screening various candidates is a common first step to identify the most efficient enzyme. nih.govrsc.org For example, a synthetic retinoid synthesis protein (SR) based on a homolog from an uncultured marine bacterium showed the highest β-carotene cleavage activity in E. coli. nih.govexlibrisgroup.com

Directed Evolution: This technique involves creating large libraries of enzyme variants through methods like random mutagenesis and DNA shuffling, followed by high-throughput screening to select for improved activity. mdpi.com Directed evolution can be used to alter the conformation and active site of enzymes like BCOs to enhance the production of retinal. mdpi.com Semi-rational design, which combines computational design with directed evolution, has been used to improve the catalytic efficiency of retinol dehydrogenase, leading to a significant increase in retinol titer in S. cerevisiae. mdpi.comnih.gov

Cofactor Engineering: The conversion of retinal to retinol often requires cofactors like NADPH. mdpi.com Overexpressing enzymes that are crucial for NADPH synthesis, such as NADH kinase (POS5), can increase the availability of the reducing power needed for the conversion, thereby improving retinol production. mdpi.com

Data Tables

Table 1: Microbial Production of Retinol and its Precursors

| Organism | Engineering Strategy | Product | Titer | Reference |

| Escherichia coli | Expression of BCM(D)O and MVA pathway, two-phase culture | Retinoids (retinal, retinol, retinyl acetate) | 136 mg/L | nih.govexlibrisgroup.com |

| Saccharomyces cerevisiae | Modular optimization, transporter engineering, semi-rational design of RDH, two-phase extraction | Retinol | 1.2 g/L | mdpi.comnih.gov |

| Yarrowia lipolytica | Screening of dioxygenase and dehydrogenase, gene copy number adjustment, precursor flux strengthening, fed-batch fermentation | Retinol | 5.89 g/L | rsc.org |

| Yarrowia lipolytica | Switched to nitrogen-limited medium | Retinyl esters | 8.18 g/L | rsc.org |

| Escherichia coli | Co-expression of blhSR and raldhHS genes, deletion of ybbO gene, 5'-UTR engineering, optimized batch culture | Retinoic acid | 8.20 ± 0.05 mg/L | mdpi.com |

Metabolic Interconversions and Turnover of Retinol Phosphate

Retinol (B82714) Phosphate (B84403) as an Intermediate in the Retinoid Metabolic Network

Retinol phosphate is a phosphorylated form of retinol (vitamin A) and serves as a crucial intermediate in its metabolism. ontosight.ainih.gov The metabolic pathway involves the phosphorylation of retinol to produce retinyl phosphate (RP). nih.govnih.gov This process is a departure from the more classical pathways of retinol oxidation to retinaldehyde and retinoic acid. e-dmj.orgdiva-portal.org this compound is considered a ubiquitous component of cellular membranes and is found in various tissues. nih.govnih.gov

The formation of this compound is an essential step that precedes its glycosylation, leading to the synthesis of molecules like retinyl phosphate mannose. nih.govnih.gov This pathway highlights a significant, non-visual function of vitamin A. While much of retinoid metabolism is directed towards the visual cycle and the regulation of gene expression via retinoic acid, the phosphorylation pathway opens avenues for retinoids to participate in glycosylation reactions. ontosight.aie-dmj.orgdiva-portal.org The synthesis of retinyl phosphate has been demonstrated in hamster intestinal epithelial cells, confirming its biological relevance. nih.gov

Glycosylation Pathways Involving this compound

This compound serves as an acceptor molecule for sugars, primarily mannose and galactose, forming glycosylated derivatives that are involved in the biosynthesis of glycoconjugates.

Retinyl phosphate mannose (MRP), also known as mannosyl retinyl phosphate, is synthesized from retinyl phosphate and guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose). nih.govnih.govnih.gov This reaction has been demonstrated in various tissues, including liver, intestine, and epidermis. researchgate.net The formation of MRP is stimulated by the presence of retinyl phosphate. jst.go.jpcapes.gov.brnih.gov Studies have shown that the synthesis of labeled MRP increases rapidly after the administration of retinol to vitamin A-deficient rats, indicating a direct link between vitamin A status and MRP formation. capes.gov.brnih.gov Even retinoic acid administration can enhance MRP biosynthesis, suggesting a complex regulatory network. researchgate.netcapes.gov.brnih.gov

The synthesis of MRP is distinct from the formation of dolichyl mannosyl phosphate (DMP), another important mannolipid. capes.gov.brnih.gov While both are involved in glycosylation, they are synthesized by different enzymes and under different optimal conditions. nih.govcapes.gov.br

| Parameter | Finding | Source |

|---|---|---|

| Precursors | Retinyl phosphate and GDP-mannose | nih.govnih.govnih.gov |

| Stimulation | Increased by exogenous retinyl phosphate | jst.go.jpcapes.gov.brnih.gov |

| In Vivo Response | Rapid increase in synthesis after retinol administration to vitamin A-deficient rats | capes.gov.brnih.gov |

| Optimal pH | Higher pH (6.7-7.0) favors MRP formation over DMP | nih.gov |

The transfer of mannose from GDP-mannose to retinyl phosphate is an enzymatic process. nih.gov Research has identified two distinct mannosyltransferases involved in the synthesis of mannolipids in rat liver microsomes. capes.gov.br One enzyme, with a higher affinity for GDP-mannose (Km = 1.7 µM), is responsible for the synthesis of dolichyl mannosyl phosphate. capes.gov.br The other, with a lower affinity (Km = 12.5 µM), synthesizes mannosyl retinyl phosphate. capes.gov.br The synthesis of MRP requires the presence of a detergent and is stimulated by ATP and Mn2+. nih.gov The presence of ATP or GTP is thought to protect the substrates from phosphatases present in the enzyme preparation. nih.gov

It has been proposed that mannosyl retinyl phosphate functions as a donor of mannose to membrane glycoconjugates. researchgate.net The transfer of mannose from MRP to endogenous protein acceptors in rat liver membrane preparations has been described. pnas.org This transfer appears to be a direct process, not involving the formation of an oligosaccharide chain on retinyl phosphate itself, which distinguishes it from the mechanism involving dolichyl mannosyl phosphate. cambridge.org

In addition to mannose, this compound can also accept galactose. The formation of retinylphosphate galactose has been identified in crude cell membrane fractions from several tissues, particularly those that produce mucus. nih.gov The synthesis of this acidic glycolipid is significantly reduced in vitamin A deficiency. nih.gov Mouse mastocytoma tissue has been shown to be active in forming retinylphosphate galactose using UDP-galactose as the substrate. nih.gov The synthesis reaction is reversible; incubation of the enzyme with retinylphosphate galactose and UDP can yield UDP-galactose and a compound believed to be retinylphosphate. nih.gov

The enzyme responsible for the synthesis of retinylphosphate galactose is a this compound galactosyltransferase. ontosight.ai This enzyme catalyzes the transfer of galactose from UDP-galactose to retinyl phosphate. nih.gov The synthetase reaction has an apparent optimal pH of 6.3 and has an absolute requirement for either Mn2+ or Mg2+. nih.gov The presence of a detergent and retinol stimulates the activity of this enzyme. nih.gov Interestingly, while liver microsomes can synthesize MRP, they are inactive in producing retinylphosphate galactose, indicating tissue-specific expression or regulation of these glycosyltransferases. incap.intnih.gov

| Enzyme | Function | Cofactors | Optimal pH | Source |

|---|---|---|---|---|

| This compound Galactosyltransferase | Catalyzes the transfer of galactose from UDP-galactose to retinyl phosphate | Mn2+ or Mg2+ | 6.3 | nih.govontosight.ai |

Degradation and Catabolism of this compound

The degradation of retinoids is a highly regulated process to prevent toxicity from excessive accumulation. diva-portal.orgresearchgate.net Retinol can be oxidized to retinaldehyde and then irreversibly to retinoic acid, which is then further metabolized for elimination. diva-portal.orgresearchgate.net While specific pathways for the direct catabolism of this compound are not as extensively detailed, its components, retinol and phosphate, are subject to established metabolic fates.

Hydrolysis of retinyl phosphate can release retinol. nih.gov For instance, enzymatic hydrolysis with alkaline phosphatase can yield retinol. nih.gov Mild acid hydrolysis of retinylphosphate galactose yields galactose, while alkaline hydrolysis produces galactose 1-phosphate. nih.gov This suggests that cleavage of the phosphate ester bond or the glycosidic bond are potential catabolic steps. The released retinol can then enter other metabolic pathways, such as esterification for storage or oxidation to retinoic acid for gene regulation and subsequent catabolism. acs.orgmdpi.commdpi.com The regulation of retinol-metabolizing enzymes, including those involved in both synthesis and degradation, is crucial for maintaining retinoid homeostasis. mdpi.commdpi.comnih.gov

Dephosphorylation Mechanisms of this compound

The primary mechanism for the breakdown of this compound is dephosphorylation, a process that hydrolyzes the phosphate ester bond to release free retinol and an inorganic phosphate group. This reaction is crucial for recycling retinol and maintaining its availability for other metabolic routes, such as esterification for storage or oxidation to retinal and retinoic acid. acs.orgresearchgate.net

Research has demonstrated that this dephosphorylation is not a spontaneous event but is facilitated by enzymatic activity. In studies using epithelial cells from hamster small intestines, this compound synthesized by the cells underwent enzymatic hydrolysis to yield retinol. nih.gov This process ensures that the levels of this compound are tightly controlled and that retinol can be liberated as needed by the cell. The presence of phosphatases that act on this compound is also inferred from in vitro studies where protective agents like ATP or GTP were necessary to prevent the degradation of the substrate by these enzymes in crude enzyme fractions. nih.gov

Enzymatic Regulation of this compound Hydrolysis

The hydrolysis of this compound is subject to enzymatic regulation, ensuring the process occurs at appropriate rates and times. One of the key enzymes identified in this process is alkaline phosphatase.

Alkaline Phosphatase: Studies have explicitly shown that alkaline phosphatase can catalyze the hydrolysis of this compound. In an experiment characterizing this compound from hamster intestinal epithelium, treatment with alkaline phosphatase resulted in the release of retinol. nih.gov This identifies a specific enzymatic pathway for the dephosphorylation of this compound.

The efficiency of this enzymatic hydrolysis has been quantified, providing insight into the reaction kinetics under specific experimental conditions.

Research Findings on this compound Hydrolysis

| Compound | Enzyme | % Hydrolysis to Retinol | Tissue Source |

|---|---|---|---|

| Biologically Synthesized this compound | Alkaline Phosphatase | 9% | Hamster Intestinal Epithelium |

| Synthetic Retinyl Phosphate | Alkaline Phosphatase | 9% | N/A |

Data sourced from a study on the isolation and characterization of retinyl phosphate from hamster intestinal epithelium. nih.gov

Further regulation may be influenced by the cellular environment. For instance, pH has been shown to affect the enzymes involved in the subsequent metabolic step—the synthesis of mannosyl retinyl phosphate—suggesting that local cellular conditions can direct the metabolic fate of the this compound pool. nih.gov

Dynamic Regulation of this compound Homeostasis

Key regulatory mechanisms include:

Substrate Availability: The synthesis of this compound depends on the availability of its precursor, retinol. The release of retinol from stored retinyl esters, a reaction catalyzed by retinyl ester hydrolases (REH), is a critical control point. researchgate.netresearchgate.net

Enzymatic Competition: this compound is at a metabolic crossroads. It can be dephosphorylated back to retinol by phosphatases or act as a substrate for glycosylation to form mannosyl retinyl phosphate. nih.govnih.gov The relative activities of the enzymes controlling these two competing pathways will significantly influence the steady-state level and turnover rate of this compound.

In essence, the homeostasis of this compound is not governed by a single, dedicated mechanism but is a consequence of the comprehensive regulatory network that manages the uptake, metabolism, storage, and signaling functions of all vitamin A compounds in the body.

Molecular and Cellular Mechanisms Mediated by Retinol Phosphate

Role of Retinol (B82714) Phosphate (B84403) in Glycoconjugate Biosynthesis

Glycoconjugates, which include glycoproteins and glycolipids, are vital for a myriad of cellular functions, including cell-cell recognition, signaling, and adhesion. The synthesis of these molecules is a complex process that often involves lipid-soluble carriers to transport sugar moieties across cellular membranes. Retinol phosphate has been identified as such a carrier, participating in key glycosylation reactions.

Function as a Lipid Intermediate in Glycoprotein (B1211001) Formation

This compound functions as a lipid intermediate in the biosynthesis of certain glycoproteins. nih.gov In this role, it accepts a mannose residue from a nucleotide sugar donor, guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose), to form mannosylretinylphosphate (MRP). nih.govnih.gov This reaction is catalyzed by a mannosyltransferase. nih.govjst.go.jp The resulting MRP then donates the mannose residue directly to an acceptor protein, contributing to the formation of the glycoprotein. nih.govnih.gov This pathway appears to be distinct from the more universally known dolichol phosphate-mediated glycosylation pathway. nih.govcambridge.org While dolichyl mannosyl phosphate typically transfers mannose to a growing oligosaccharide chain linked to dolichyl pyrophosphate, mannosyl retinyl phosphate is believed to be involved in the direct transfer of mannose to the protein. cambridge.org

Studies in various tissues, including liver, epidermis, and intestine, have demonstrated the in vivo and in vitro synthesis of this compound and its subsequent glycosylation to form MRP. nih.govresearchgate.net For instance, research on rat liver endoplasmic reticulum has shown it to be highly active in GDP-mannose: retinyl phosphate mannosyl-transferase activity. nih.gov The involvement of this compound in glycoprotein synthesis is further underscored by findings that vitamin A deficiency leads to a significant decrease in the incorporation of mannose into glycoproteins in tissues like the liver. cambridge.orgarvojournals.org

Table 1: Research Findings on this compound as a Lipid Intermediate

| Finding | Organism/System Studied | Key Observation | Reference(s) |

|---|---|---|---|

| Synthesis of Mannosylretinylphosphate (MRP) | Epithelial and Mesenchymal Tissues | MRP is synthesized in vivo and in vitro and functions as a carrier of mannose for direct transfer to protein. | nih.gov |

| Direct Mannose Transfer | Rat Liver | Retinyl phosphate transfers mannose directly to protein, unlike dolichyl phosphate which primarily contributes to lipid-oligosaccharide formation. | nih.gov |

| Enhanced Glycoconjugate Synthesis | Rat Corneal Epithelium | Treatment with vitamin A increases the synthesis of specific high-molecular-weight glycoconjugates. | arvojournals.org |

| MRP Formation in Fibroblasts | Mouse Fibroblasts (3T12 cells) | These cells synthesize mannosylretinylphosphate from retinol. | nih.gov |

| Invertebrate Glycoprotein Synthesis | Brugia pahangi (filarial nematode) | Demonstration of retinol metabolism to retinyl phosphate and MRP, suggesting a role in glycoprotein synthesis. | oup.com |

Participation in Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipid structures that attach proteins to the cell surface. The biosynthesis of the GPI anchor core involves a series of glycosylation steps, including the addition of mannose residues. nih.govwikipedia.org While the primary mannose donor for GPI anchor synthesis is widely recognized as dolichol-phosphate-mannose, some evidence suggests a potential, albeit less defined, role for this compound. ontosight.aiscispace.com Given that this compound functions as a mannosyl carrier in other glycosylation events, it is hypothesized that it may contribute to the mannosylation of the GPI anchor precursor. cambridge.orgontosight.ai The core structure of a GPI anchor includes a phosphatidylinositol group linked to a glycan core, which is subsequently attached to the protein. ebi.ac.uk The precise mechanism and significance of this compound's involvement in this specific biosynthetic pathway remain an area of ongoing investigation.

Membrane-Associated Mannosyl Residue Carrier Function

A key function of this compound is to act as a carrier for mannosyl residues across the hydrophobic environment of cellular membranes, particularly the endoplasmic reticulum. nih.govcambridge.org The process begins with the phosphorylation of retinol to retinyl phosphate, which is then glycosylated to form mannosylretinylphosphate (MRP). nih.gov This lipophilic molecule can then traverse the membrane and deliver the mannose to acceptor molecules on the luminal side. researchgate.net

Studies have shown that the endoplasmic reticulum is the primary site for this activity. nih.gov Research comparing this compound with dolichol phosphate, another lipid carrier, highlights their distinct roles. While both can be mannosylated, retinyl phosphate appears to specialize in the direct transfer of mannose to proteins, whereas dolichol phosphate is predominantly involved in the synthesis of lipid-linked oligosaccharides. nih.gov The system of five conjugated double bonds in the retinol structure is essential for this carrier function; saturation of these bonds renders the resulting molecule inactive in mannosyl transfer. nih.gov

Table 2: Comparative Mannosyl Carrier Activity in Rat Liver Subcellular Fractions

| Subcellular Fraction | GDP-mannose: retinyl phosphate mannosyl-transferase activity | Mannosylation of Endogenous Retinyl Phosphate (pmol/mg protein) | Mannosylation of Endogenous Dolichyl Phosphate (pmol/mg protein) |

|---|---|---|---|

| Endoplasmic Reticulum | Most Active | ~5 | ~13.4 |

| Golgi Apparatus | Less Active | ~0.41 | ~3 |

Data derived from studies on rat liver membranes, indicating the endoplasmic reticulum as the most active site for retinyl phosphate mannosylation. nih.gov

This compound's Involvement in the Visual Cycle Biochemistry

The visual cycle is a series of enzymatic reactions that regenerate the light-sensitive chromophore, 11-cis-retinal (B22103), which is essential for vision. slideshare.netnih.gov This process primarily occurs in the retinal pigment epithelium (RPE) and photoreceptor cells of the eye. acs.orgnih.gov While the canonical visual cycle is well-documented, this compound is also implicated in the complex biochemistry of rhodopsin regeneration and photoreceptor function. ontosight.ai

Biochemical Pathways of Rhodopsin Regeneration

The regeneration of rhodopsin, the visual pigment in rod cells, is a critical process for maintaining vision in low-light conditions. slideshare.netontosight.ai The canonical pathway involves the isomerization of all-trans-retinol to 11-cis-retinol (B117599) in the RPE, followed by oxidation to 11-cis-retinal. researchgate.netresearchgate.netarvojournals.org This 11-cis-retinal then combines with the protein opsin in the photoreceptor outer segments to reform rhodopsin. researchgate.netresearchgate.net

Retinol can be converted into several derivatives, including phosphate conjugates. acs.orgnih.gov this compound is synthesized in the RPE from retinol and is involved in the regeneration of rhodopsin. ontosight.ai It is considered an intermediate in the metabolism of vitamin A within the visual cycle. ontosight.ai The precise enzymatic steps involving this compound in the mainstream rhodopsin regeneration pathway are still being fully elucidated, but its presence and synthesis within the RPE point to a significant role. ontosight.ai

Interplay with Photoreceptor Biochemistry

The biochemistry of photoreceptor cells is intricately linked to the constant supply and recycling of retinoids. annualreviews.org Following the photoisomerization of 11-cis-retinal to all-trans-retinal (B13868) upon light absorption, the all-trans-retinal must be cleared from the photoreceptor outer segments to prevent the formation of toxic byproducts. researchgate.netnih.gov This is achieved by its reduction to all-trans-retinol, which is then transported to the RPE for recycling. arvojournals.orgnih.gov

Table 3: Key Compounds in the Visual Cycle | Compound Name | | | :--- | | this compound | | Mannosylretinylphosphate | | Guanosine diphosphate mannose | | Dolichol phosphate | | Dolichyl mannosyl phosphate | | Dolichyl pyrophosphate | | 11-cis-retinal | | all-trans-retinol | | 11-cis-retinol | | Opsin | | Rhodopsin | | all-trans-retinal | | Glycosylphosphatidylinositol | | Phosphatidylinositol |

Modulation of Cellular Processes by this compound

This compound, a phosphorylated derivative of retinol (vitamin A), is an active metabolite involved in various cellular functions. ontosight.ainih.gov Its role extends beyond being a simple intermediate, actively participating in the regulation of fundamental cellular processes. This section explores the mechanisms by which this compound influences cell differentiation, proliferation, adhesion, and intracellular signaling.

Influence on Cellular Differentiation and Proliferation Mechanisms

Retinol and its metabolites, including this compound, are potent regulators of cell growth and differentiation. frontiersin.orgnih.gov The effects are highly context-dependent, varying with cell type and concentration. Active metabolites of vitamin A play a significant role in cellular differentiation, proliferation, and apoptosis by activating downstream gene transcription. frontiersin.org

Research has demonstrated that retinol can modulate the proliferation of various cell types. In studies involving bone cells, the release of retinol from a calcium phosphate matrix was shown to significantly enhance the proliferation of osteoblasts (bone-forming cells) while reducing the proliferation of osteoclasts (bone-resorbing cells). nih.govnih.gov Specifically, a 20 ± 1% increase in osteoblast proliferation was observed after seven days. nih.govacs.org Conversely, osteoclast proliferation was reduced by approximately 6 ± 1% in the presence of retinol. nih.govacs.org In a different model using gingival mesenchymal stem/progenitor cells (G-MSCs), treatment with retinol and ascorbic acid resulted in the highest rate of cellular proliferation compared to control groups. mdpi.com

In the context of cancer biology, retinol has been shown to inhibit the proliferation of human gallbladder cancer cells. jst.go.jp This inhibitory action is not linked to apoptosis but rather to the induction of endoplasmic reticulum (ER) stress, which subsequently leads to autophagy and a delay in the cell cycle. jst.go.jp The complex role of retinoids is highlighted by the fact that while they can induce differentiation, in some cancer cell types, they have also been found to induce stemness and progenitor cell proliferation. frontiersin.org

| Cell Type | Experimental Condition | Observed Effect on Proliferation/Differentiation | Reference |

| Osteoblasts | Retinol released from calcium phosphate matrix | 20 ± 1% increase in proliferation | nih.govnih.govacs.org |

| Osteoclasts | Retinol released from calcium phosphate matrix | ~6 ± 1% reduction in proliferation; Necrotic morphology | nih.govnih.govacs.org |

| Gingival Mesenchymal Stem/Progenitor Cells | Culture with Ascorbic Acid/Retinol | Highest cellular proliferation vs. control groups | mdpi.com |

| Human Gallbladder Cancer Cells (NOZ C-1) | Treatment with Retinol | Dose-dependent inhibition of proliferation; Cell cycle delay | jst.go.jp |

| Spontaneously-Transformed Mouse Fibroblasts (Balb/c 3T12-3) | Treatment with Retinoids | Increased cellular adhesion | nih.gov |

This table summarizes key research findings on the effects of retinol on cellular processes.

Experimental Investigations of this compound Effects on Cell Adhesion

Retinoids are known to modulate the adhesive properties of cells. nih.gov An important pathway for retinol's action involves its phosphorylation to this compound, which can then be glycosylated to form mannosyl retinyl phosphate (MRP). nih.gov These derivatives are implicated in mediating specific cellular interactions. nih.gov

A key study investigated the effect of retinoids on the adhesion of spontaneously-transformed mouse fibroblasts (Balb/c 3T12-3 cells) using an EDTA-mediated detachment assay. nih.gov Findings from this research include:

Treatment with biologically active retinoids, such as retinoic acid and 5,6-epoxyretinol, significantly increased the adhesive properties of the cells. nih.gov

Retinoids that are biologically inactive in other systems, like anhydroretinol, did not induce adhesion in this assay. nih.gov

The study explored potential mechanisms, finding that retinoid treatment specifically enhanced the incorporation of mannose into a particular glycoprotein (gp 180). This suggests a link between the synthesis of mannosyl retinyl phosphate and the observed changes in cell adhesion. nih.gov

Further evidence comes from studies on bone cells, where the presence of retinol not only supported increased osteoblast proliferation but also promoted proper cell adhesion and the formation of filopodial extensions, which are crucial for cell attachment and migration. nih.govnih.govacs.org

Biophysical Interactions of this compound with Biological Membranes

This compound, as an amphiphilic molecule with a hydrophobic polyene tail and a hydrophilic phosphate head group, is uniquely suited to interact with and reside within biological membranes. nih.govacs.org These interactions are fundamental to its biological roles, including its function as a carrier molecule and as a structural component of the membrane itself.

It is hypothesized that vitamin A deficiency may lead to a general alteration in the physical characteristics of membranes. cambridge.org this compound and its glycosylated derivative, mannosyl retinyl phosphate (MRP), have been identified in various tissues and are considered to be ubiquitous components of cellular membranes. nih.gov

The primary biophysical role attributed to this compound at the membrane level is its function as a lipid intermediate in glycosylation reactions. nih.govcambridge.org

Mannose Carrier: Retinol is phosphorylated within the cell to form this compound. nih.govcambridge.org This molecule can then accept a mannosyl residue, forming mannosyl retinyl phosphate (MRP). nih.gov

Transmembrane Transfer: MRP is proposed to function as a carrier that transports mannose across the lipid bilayer of membranes. cambridge.org This is a critical step for the post-translational modification of certain proteins.

Glycoprotein Synthesis: The mannosyl moiety from MRP is then transferred directly to specific glycoproteins. nih.govcambridge.org This process is distinct from the dolichol phosphate-mediated glycosylation pathway. cambridge.org This function directly links this compound to the synthesis of glycoconjugates that are vital for processes like cell-cell recognition and adhesion. nih.gov

The physical presence of retinoids within the membrane can also influence its properties. While specific studies on this compound are limited, research on retinol and retinal shows they can affect membrane polarity and fluidity. mdpi.com As a phosphorylated lipid, this compound would likely anchor within the bilayer, with its charged phosphate group interacting with the polar headgroups of phospholipids (B1166683) and its hydrophobic tail embedded in the acyl chain core. wikipedia.org

Advanced Analytical Methodologies for Retinol Phosphate Quantification and Characterization in Research

Chromatographic Techniques for Retinol (B82714) Phosphate (B84403) Detection

High-performance liquid chromatography (HPLC) stands as the predominant analytical technique for the determination of retinoids due to its high resolution and sensitivity. tandfonline.comdiva-portal.org This is complemented by mass spectrometry for enhanced specificity and sensitivity, particularly for low-concentration analytes in complex mixtures. sci-hub.senih.gov

High-Performance Liquid Chromatography (HPLC) coupled with UV Detection

HPLC combined with an ultraviolet (UV) detector is a widely cited method for the analysis of retinoids. diva-portal.org The technique's ability to separate a wide range of retinoids and their isomers, while maintaining their stability as a non-destructive method, makes it highly suitable. diva-portal.org The strong UV absorbance of retinoids, owing to their conjugated double bond system, facilitates their detection. tandfonline.comnih.gov For instance, synthetic retinyl phosphate displays a UV absorption maximum at 325 nm. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode of analysis for retinoids. diva-portal.org In RP-HPLC, a non-polar stationary phase (typically C18 columns) is used with a polar mobile phase. diva-portal.org This setup allows for the separation of retinoids based on their polarity, with more polar compounds eluting earlier. diva-portal.org For the separation of more polar retinoids, such as retinol and its derivatives, mobile phases often consist of mixtures of acetonitrile, methanol (B129727), and water. diva-portal.org The inclusion of buffers like ammonium (B1175870) acetate (B1210297) or potassium phosphate in the mobile phase can prevent the dehydration of the analytes. diva-portal.org

One study successfully separated a mixture of naturally occurring retinoids, including retinyl phosphate, using reversed-phase HPLC on an octadecylsilane (B103800) column. The elution order was determined by the polarity of the compounds, with more polar retinoids eluting first. nih.gov Another method for analyzing retinol and its synthetic derivatives utilizes a mixed-mode stationary phase column with a gradient mobile phase of water, methanol, and ethanol (B145695), with ammonium formate (B1220265) and formic acid as buffers, and detection at 325 nm. sielc.com

Table 1: Examples of HPLC-UV Conditions for Retinoid Analysis

| Compound(s) | Stationary Phase | Mobile Phase | Detection Wavelength | Reference |

| All-trans-retinol, 13-cis-retinol | Vydac C18 (250 x 4.6 mm) | Isocratic elution of potassium phosphate monobasic and potassium phosphate dibasic in acetonitrile | 325 nm | diva-portal.org |

| Retinol, Retinyl Acetate, Retinyl Palmitate | Lipak mixed-mode (150 x 3.2 mm, 5 µm) | Gradient of Water/Methanol/Ethanol with Ammonium Formate and Formic Acid | 325 nm | sielc.com |

| Retinoid mixture including Retinyl Phosphate | Octadecylsilane column | Acetonitrile-potassium phosphate buffer (pH 7.2) | Not specified | nih.gov |

| All-trans-retinol, Retinyl Palmitate, Retinoic Acid | C18 | Gradient of aqueous ammonium acetate and methanol to methanol and dichloromethane | Not specified | diva-portal.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Retinoid Analysis

While HPLC-UV is robust, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, which is crucial for quantifying low-abundance retinoids in complex biological matrices. sci-hub.senih.govthermofisher.com The advances in LC-MS technologies have enabled the detection and quantification of retinoids at concentrations as low as the sub-ng/mL level. thermofisher.comthermofisher.com

LC-MS/MS methods are essential for overcoming the challenges of co-eluting matrix interferences that can affect UV-based detection. nih.gov The technique's high selectivity allows for the accurate identification and quantification of analytes even in the presence of structurally similar compounds. sci-hub.se For comprehensive retinoid analysis, LC-MS/MS methods have been developed to simultaneously quantify multiple retinoids and their metabolites in serum and other biological samples. thermofisher.comthermofisher.com These methods often employ a reversed-phase C18 column with a gradient elution using a mobile phase containing formic acid to facilitate ionization. thermofisher.comthermofisher.com

Although specific LC-MS/MS methods solely for retinol phosphate are not extensively detailed in the cited literature, the principles applied to other retinoids are directly applicable. The development of a sensitive and specific LC-MS/MS method for this compound would involve optimizing chromatographic separation and mass spectrometric parameters, including precursor and product ion selection for selective reaction monitoring (SRM). thermofisher.com

Method Development for Isomeric Separation and Purity Assessment

The separation of geometric isomers of retinoids is a critical aspect of their analysis, as different isomers can exhibit distinct biological activities. researchgate.net Both normal-phase and reversed-phase HPLC have been utilized for the separation of retinoid isomers. diva-portal.orgresearchgate.net Normal-phase HPLC, using a silica (B1680970) gel column and a non-polar mobile phase, has been shown to be effective in separating various isomers of retinol, retinal, and retinoic acid. researchgate.net

For purity assessment, the ability to separate the parent compound from its isomers and degradation products is essential. For instance, thin-layer chromatography has been used to separate retinoyl phosphate from retinyl phosphate. nih.gov The development of a robust analytical method requires careful optimization of the chromatographic conditions, including the choice of stationary phase, mobile phase composition, and gradient profile, to achieve baseline separation of all relevant compounds. jfda-online.com The stability of the analyte during the analysis must also be considered, as degradation can lead to the formation of artifactual peaks. diva-portal.org

Sample Preparation and Extraction Protocols for this compound

The extraction of this compound from biological matrices is a critical step that significantly influences the accuracy and reproducibility of its quantification. The protocol must efficiently release the analyte from the matrix while preventing its degradation. nih.govnih.gov

Elution and Denaturation Strategies for this compound from Biological Matrices

Retinol and its derivatives are often bound to proteins, such as retinol-binding protein (RBP), within biological samples. nih.gov Therefore, a denaturation step is necessary to release the retinoid prior to extraction. A common approach involves the use of ethanol to denature the protein complex. nih.gov

One established method for extracting retinol from dried blood spots (DBS) involves an initial elution of the holo-RBP complex into a phosphate buffer. nih.gov This is followed by denaturation with ethanol, which allows for the subsequent extraction of the freed retinol into an organic solvent like hexane (B92381). nih.gov Similarly, for the analysis of retinoids in enteral feeding formulas, a deproteinization step with ethanol is employed, followed by saponification and extraction with hexane after solubilization in a phosphate buffer. researchgate.net For tissue samples, homogenization in a phosphate buffer is a common initial step. researchgate.netnih.gov

These principles of using a phosphate buffer for elution and an organic solvent for denaturation and extraction are directly applicable to the analysis of this compound from various biological samples.

Use of Antioxidants and Metal Chelators in Sample Processing

Retinoids are highly susceptible to oxidation, a process that can be catalyzed by light, heat, and the presence of metal ions. diva-portal.orgiarc.fr Therefore, the inclusion of antioxidants and metal chelators during sample preparation is crucial to prevent the degradation of this compound.

Butylated hydroxytoluene (BHT) is a commonly used antioxidant in the extraction solvents for retinoids. diva-portal.org Its addition helps to protect the analyte from oxidative degradation throughout the extraction and analysis process. diva-portal.org Metal chelating agents, such as ethylenediaminetetraacetic acid (EDTA), are also recommended to sequester trace metal ions that can catalyze retinoid degradation. nih.gov The stability of retinoids in biological matrices can be enhanced by these additives, ensuring that the measured concentration reflects the true endogenous level. nih.gov For instance, one study on the stability of all-trans-retinol in an emulsion found that the addition of antioxidants (BHT and sodium ascorbate) and a chelator (EDTA) significantly improved its stability. diva-portal.org

Table 2: Components in Sample Preparation for Retinoid Analysis

| Component | Function | Example(s) | Reference(s) |

| Buffer | Elution and solubilization of retinoids from matrix | Phosphate buffer | nih.govresearchgate.net |

| Denaturant | Release of protein-bound retinoids | Ethanol | nih.gov |

| Antioxidant | Prevention of oxidative degradation | Butylated hydroxytoluene (BHT), Sodium Ascorbate | diva-portal.orgnih.gov |

| Metal Chelator | Sequestration of metal ions to prevent catalytic degradation | Ethylenediaminetetraacetic acid (EDTA) | nih.gov |

Stability Considerations for this compound in Research Samples

The chemical stability of this compound is a critical factor in research, directly impacting the reliability and reproducibility of experimental results. Like other retinoids, this compound is a sensitive molecule susceptible to degradation from various environmental factors, including light, oxygen, and pH. iarc.frjournalagent.comdeverauxspecialties.com Its structure, which features a conjugated polyene chain, is the primary reason for this instability. journalagent.com Proper handling and storage of research samples containing this compound are therefore paramount to preserve its chemical integrity. This involves protecting samples from light, storing them at low temperatures, and using an inert atmosphere to prevent oxidation. iarc.frskinident.world

Photostability and Oxidative Degradation in Experimental Conditions

The conjugated double-bond system in the this compound molecule makes it highly susceptible to photodegradation, a characteristic shared by all retinoids. journalagent.comresearchgate.net Exposure to light, particularly ultraviolet (UV) radiation, can induce both isomerization and decomposition. iarc.frnih.gov Studies on retinoids in general show that light exposure leads to a rapid decline in their concentration, with the degradation process often accelerated by the presence of oxygen. nih.govnih.gov While specific photostability studies on this compound are limited, the fundamental photochemical principles governing retinoids suggest a similar vulnerability.

Oxidative degradation is another significant concern. The polyunsaturated chain of this compound can react with oxygen, leading to the formation of various oxidation products and a loss of the parent compound. iarc.frjournalagent.com This process can be catalyzed by heat and the presence of trace metals. iarc.fr Therefore, experimental protocols often require the use of antioxidants, such as butylated hydroxytoluene (BHT), and storage under an inert gas like nitrogen or argon to minimize oxidative decay. iarc.frskinident.world

The pH of the experimental medium is also a crucial determinant of this compound's stability. Research has shown that retinyl phosphate is resistant to alkaline conditions but undergoes rapid transformation in acidic environments. nih.gov In an acid medium, it is quickly converted to anhydroretinol. nih.gov This pH-dependent instability is a key consideration when designing experiments, particularly for in vitro assays or when formulating delivery systems.

| Condition | Stability Profile | Key Degradation Product(s) | Source(s) |

| Acidic pH | Unstable; rapidly transforms | Anhydroretinol | nih.gov |

| Alkaline pH | Resistant/Stable | Not specified | nih.gov |

| Light Exposure (UV) | Highly Unstable; photodegradation and photoisomerization are common for retinoids. | Isomers, fragmentation products (inferred from general retinoid data) | iarc.frnih.gov |

| Oxygen/Air Exposure | Unstable; susceptible to oxidation, accelerated by heat and light. | Oxidation products (inferred from general retinoid data) | iarc.frjournalagent.com |

This table summarizes the known stability of this compound and inferences from the well-documented stability of the broader retinoid class.

Isomerization and Degradation Product Analysis

Isomerization, the process by which one molecule is transformed into another with the same atoms but a different arrangement, is a primary pathway for retinoid degradation, especially when exposed to light or heat. iarc.fr Photo-induced bond isomerization can convert the biologically common all-trans form of retinoids into various cis isomers, such as 9-cis, 11-cis, and 13-cis. iarc.fr Although specific studies on the isomerization of this compound are not widely available, its structural similarity to retinol makes it highly probable that it undergoes similar isomeric transformations under experimental conditions.

The analysis of degradation products is essential for understanding the stability of this compound in a given sample. The most definitively identified degradation product of retinyl phosphate is anhydroretinol, which forms rapidly under acidic conditions. nih.gov Based on the degradation pathways of other retinoids, other potential degradation products could include:

Isomers: Various cis isomers of this compound.

Oxidation Products: Retinaldehyde and retinoic acid could potentially form through oxidation of the terminal alcohol group, though phosphorylation may influence this reactivity. oatext.com

Fragmentation Products: More extensive degradation due to high-energy light exposure or strong oxidative conditions can lead to the cleavage of the polyene chain, resulting in smaller aldehyde and epoxide compounds. researchgate.net

High-performance liquid chromatography (HPLC) is the most common and reliable analytical method for separating, identifying, and quantifying retinoids and their various isomers and degradation products from complex mixtures. journalagent.com The UV absorbance maximum for retinyl phosphate has been identified at 325 nm, which allows for its detection and quantification using a UV detector following chromatographic separation. nih.gov Thin-layer chromatography (TLC) has also been used to separate retinyl phosphate from related compounds like retinoyl phosphate. nih.gov

| Compound Type | Potential Degradation Products | Method of Formation | Analytical Detection | Source(s) |

| Dehydration Product | Anhydroretinol | Acid-catalyzed transformation | HPLC, UV-Vis Spectroscopy | nih.gov |

| Isomers | cis-isomers (e.g., 9-cis, 13-cis) of this compound | Light, Heat | HPLC | iarc.frjournalagent.com |

| Oxidation Products | Retinaldehyde, Retinoic Acid (and their phosphate esters) | Oxygen, Light, Heat | HPLC | oatext.com |

This table outlines the known and potential degradation products of this compound based on direct evidence and established retinoid chemistry.

In Vitro and Ex Vivo Research Models for Retinol Phosphate Studies

Cellular Models for Investigating Retinol (B82714) Phosphate (B84403) Mechanisms

Cellular models offer a reductionist approach to study the direct effects of retinol phosphate on specific cell types relevant to vitamin A metabolism and function.

Studies in Cultured Hepatic, Intestinal, and Epidermal Cells

While the liver is a central organ for the storage and metabolism of retinol, direct research on this compound within cultured hepatic cell models is not extensively detailed in the available scientific literature. However, studies utilizing other epithelial cell types, particularly from the intestine and epidermis, have provided significant insights.

Pioneering research demonstrated that epithelial cells isolated from hamster small intestine and maintained in short-term culture can synthesize this compound. nih.govjohnshopkins.edu In these studies, cultured intestinal cells incorporated radiolabeled retinol into a compound that was chromatographically identical to synthetic this compound. This endogenously produced this compound was also shown to be biologically active; at a concentration of 5.5 x 10⁻⁸ M, it was as effective as retinol in reversing keratinization in vitamin A-deficient hamster tracheal organ cultures. nih.govjohnshopkins.edu This finding was crucial as it established that intestinal cells, a primary site of dietary vitamin A absorption, possess the necessary enzymatic machinery to produce this phosphorylated form of retinol. nih.gov

In the context of epidermal cells, early studies involving cultured cells from mouse epidermis also isolated this compound. oup.com This research focused on the role of retinol in glycoprotein (B1211001) synthesis and identified this compound as one of the retinoid derivatives present in these cells, suggesting its potential role as an intermediate in retinoid-mediated glycosylation reactions in the skin. oup.com

Table 1: Summary of this compound Studies in Cultured Epithelial Cells

| Cell Type | Organism | Key Findings | Citations |

|---|---|---|---|

| Intestinal Epithelial Cells | Hamster | Demonstrated endogenous synthesis of this compound from retinol. The synthesized compound was biologically active. | nih.govjohnshopkins.edu |

Analysis in Transformed Cell Lines (e.g., Mouse Fibroblasts)

Specific studies analyzing the metabolism or direct mechanisms of action of this compound in transformed cell lines, such as mouse fibroblasts, are not prominently featured in the currently available scientific literature. Research in these models has more commonly focused on the effects of other retinoids like retinoic acid and its influence on cellular reprogramming and differentiation.

Keratinocyte Models for Differentiation and Proliferation Studies

While keratinocyte models are fundamental to dermatological research and have been used extensively to study the effects of retinoids on skin cell differentiation and proliferation, specific data focusing on the direct action of this compound in these models is scarce. Studies have thoroughly characterized the metabolism of retinol to retinoic acid in cultured human keratinocytes and the subsequent effects on gene expression related to differentiation, but the involvement or activity of this compound in these processes is not detailed. nih.govnih.gov

Organotypic and Tissue Slice Models for this compound Research

Organotypic and ex vivo models, which preserve the three-dimensional architecture and cell-cell interactions of a tissue, offer a more physiologically relevant system for studying topical applications and metabolism compared to monolayer cell cultures.

Ex Vivo Skin Models for Topical Application and Metabolism

The use of ex vivo human skin models, often mounted on Franz perfusion cells, has been a valuable tool for assessing the penetration and metabolism of topically applied retinoids. nih.gov However, research utilizing these models has predominantly focused on retinol, retinal, retinoic acid, and retinyl esters like retinyl palmitate. nih.gov Specific studies detailing the penetration, metabolism, or biological effects of topically applied this compound in ex vivo full-thickness human skin explants are not described in the available literature. These models have been instrumental in confirming that the human epidermis contains the enzymes necessary for retinoid metabolism, but the specific role of this compound within this metabolic cascade in an ex vivo setting is yet to be elucidated. nih.gov

Isolated Tissue Preparations for Metabolic Pathway Elucidation

The study of this compound's metabolic pathways has been significantly advanced through the use of isolated tissue preparations. These models provide a controlled environment that bridges the gap between single-cell cultures and complex in vivo systems. A notable example involves the use of short-term cultures of epithelial cells isolated from hamster small intestine nih.gov. In these ex vivo preparations, researchers demonstrated that the intestinal cells actively incorporate radiolabeled retinol and synthesize a compound that is chromatographically and spectroscopically identical to synthetic retinyl phosphate nih.gov.

The characterization process in such studies is rigorous. The biologically synthesized compound was identified using multiple chromatographic techniques, including on DEAE-cellulose and silicic acid, and displayed an identical absorption spectrum to synthetic retinyl phosphate, with a maximum at 325 nm nih.gov. Further confirmation came from hydrolysis experiments; mild alkali hydrolysis yielded anhydroretinol, and enzymatic hydrolysis with alkaline phosphatase released retinol, mirroring the behavior of the synthetic compound nih.gov. This model was also used to confirm the biological activity of the synthesized molecule by testing its ability to reverse keratinization in vitamin A-deficient hamster tracheal epithelium cultures nih.gov.

Other ex vivo models, such as human skin equivalent tissues and human skin explants, have been employed to study the effects of retinoids. For instance, topical application of a stabilized retinol formulation on skin explants was shown to significantly induce the gene expression of hyaluronic acid synthases (HAS) and increase the production of hyaluronic acid, demonstrating the utility of these models in elucidating the molecular impact of retinoids on tissue nih.gov. Organotypic retinal explants are also utilized to dissect complex metabolic pathways within neural tissue, highlighting the versatility of isolated tissue preparations in metabolic research elifesciences.org.

Co-delivery Systems for this compound in Cell Culture Research (excluding clinical applications)

In the realm of in vitro cell culture research, co-delivery systems are being investigated to enhance the stability, delivery, and efficacy of compounds like this compound. These systems aim to protect the active molecule from degradation and facilitate its uptake by cells in a controlled manner. One such innovative approach involves the use of inorganic nanoparticles as carriers.

Encapsulation in Amorphous Calcium Polyphosphate Nanospheres for In Vitro Studies

A significant development in co-delivery systems for in vitro retinoid research is the encapsulation of retinol within amorphous calcium polyphosphate (aCaP) nanospheres nih.gov. This method involves creating globular nanoparticles composed of inorganic polyphosphate and calcium ions, which encapsulate the retinol molecule nih.gov.

These resulting nanospheres, termed "retinol/aCa-polyP-NS," exhibit characteristics that are highly favorable for cell culture studies. They are reported to be non-cytotoxic and have a nearly uniform size of approximately 45 nm nih.gov. The retinol content within these nanospheres is around 25% nih.gov. The amorphous nature of the calcium phosphate is a key feature, as this material is known for its biocompatibility and potential to be resorbed or dissolved by cells nih.govmdpi.com. The use of such nanospheres as delivery vehicles is based on the premise that they can be taken up by cells through processes like clathrin-mediated endocytosis or can release their payload extracellularly for subsequent cellular uptake nih.gov.

Evaluation of Cellular Response to Encapsulated this compound (e.g., proliferation, gene expression)

The primary goal of employing a co-delivery system in vitro is to modulate cellular responses effectively. Studies using the retinol-encapsulated amorphous calcium polyphosphate nanospheres have demonstrated significant effects on both cell proliferation and gene expression in mouse calvaria MC3T3 cells nih.gov.

When administered together in this encapsulated form, retinol and the aCaP nanoparticles induced a strong synergistic increase in cell proliferation nih.gov. This suggests that the delivery system enhances the biological activity of retinol at the cellular level.

The effects on gene expression were particularly noteworthy, especially concerning the synthesis of extracellular matrix components. The research found that the retinol/aCa-polyP nanospheres significantly enhanced the expression of genes for collagen types I, II, and III nih.gov. The synergistic effect was most pronounced for the expression of the collagen type III gene. In contrast, the expression of the collagen type V gene was not significantly affected nih.gov. These findings highlight the ability of this co-delivery system to specifically influence cellular biosynthetic pathways in vitro.

Table 1: Cellular Response to Retinol Encapsulated in Amorphous Calcium Polyphosphate Nanospheres in MC3T3 Cells

| Cellular Parameter | Observation | Source |

| Cell Proliferation | Strong synergistic increase when retinol and aCaP-NP were administered together. | nih.gov |

| Gene Expression | ||

| Collagen Type I | Significantly enhanced expression. | nih.gov |

| Collagen Type II | Significantly enhanced expression. | nih.gov |

| Collagen Type III | Significantly enhanced expression, with a particularly pronounced synergistic effect. | nih.gov |

| Collagen Type V | No significant change in expression. | nih.gov |

Future Directions and Emerging Research Avenues for Retinol Phosphate

Unraveling Undefined Enzymatic Pathways for Retinol (B82714) Phosphate (B84403)

While the biosynthesis of retinoic acid from retinol is a well-trodden path in scientific literature, involving key enzymes like retinol dehydrogenases (RDHs) and retinal dehydrogenases (RALDHs), the specific enzymatic pathways directly involving retinol phosphate remain less defined. nih.govnih.govmdpi.com The conversion of retinol to retinoic acid is a two-step oxidative process, with the first, reversible step being the oxidation of retinol to retinaldehyde, and the second, irreversible step being the oxidation of retinaldehyde to retinoic acid. nih.govnih.gov This process is tightly regulated by a complex interplay of enzymes and binding proteins. mdpi.comnih.gov

Future research will likely focus on identifying and characterizing the enzymes responsible for the phosphorylation of retinol to form this compound and those that may utilize this compound as a substrate for further metabolic transformations. It has been proposed that retinol can be converted to retinyl phosphate by whole cell systems. cambridge.org However, the specific kinases and phosphatases governing these transformations are yet to be fully elucidated. The existence of retinyl-phosphate monosaccharides that may bind to retinol-binding protein (RBP) suggests a potential role for this phosphorylated form in transport and function. lsu.eduresearchgate.net

A key area of investigation will be to determine if this compound serves as a direct precursor to other active retinoids or if it has unique signaling functions independent of its conversion to retinoic acid. The classical retinoid cycle, essential for vision, involves the enzymatic regeneration of 11-cis-retinal (B22103), with RPE65 being a key enzyme. nih.gov However, a supplementary, genetically undefined metabolic pathway is thought to exist, particularly for cone photoreceptors. nih.gov Research into whether this compound plays a role in this or other alternative retinoid metabolic pathways is a compelling future direction. Furthermore, understanding how the synthesis and degradation of this compound are regulated will be critical to comprehending its physiological significance. nih.gov

Advanced Spectroscopic and Structural Biology Approaches for this compound Interactions

To gain a deeper understanding of how this compound interacts with its biological targets, researchers are turning to advanced spectroscopic and structural biology techniques. These methods are invaluable for elucidating the precise binding modes and conformational changes that occur upon interaction with proteins and other macromolecules.

Spectroscopic techniques such as Fourier-transform infrared (FTIR), circular dichroism (CD), and fluorescence spectroscopy have been instrumental in studying the interaction of retinol and retinoic acid with DNA and proteins like human serum albumin (HSA) and β-lactoglobulin. nih.govalquds.edualquds.eduresearchgate.net These studies have revealed details about binding constants, the number of binding sites, and the nature of the interactions, which can be both hydrophilic and hydrophobic. nih.govresearchgate.net For instance, FTIR has been used to determine the effects of retinol binding on the secondary structure of proteins. alquds.edualquds.edu Future studies will likely adapt these powerful techniques to investigate the specific interactions of this compound. Raman spectroscopy and imaging are also emerging as powerful tools to monitor retinoids and their binding proteins within cells, capable of detecting conformational changes upon binding. biorxiv.orgbiorxiv.org

Structural biology approaches, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, will be pivotal in providing high-resolution three-dimensional structures of this compound in complex with its binding partners. The structures of cellular retinol-binding proteins (CRBPs) have revealed a β-barrel fold that encapsulates the retinol molecule. pnas.orgnih.gov Similar structural analyses of this compound-protein complexes will be crucial to identify the key amino acid residues involved in binding and to understand the structural basis of its biological activity. Such studies have already been used to compare the structural similarities and differences between different types of CRBPs and how these relate to their different affinities for retinol. pnas.orgnih.gov The three-dimensional structure of retinol-binding protein (RBP) has shown that the retinol molecule is deeply embedded within a hydrophobic pocket, and it is conceivable that the phosphate group of this compound would be exposed on the protein surface. lsu.eduresearchgate.net

Development of Novel In Vitro Systems for High-Throughput this compound Research

The development of sophisticated in vitro models is essential for accelerating research into the biological functions of this compound. These systems offer controlled environments to dissect molecular pathways and can be adapted for high-throughput screening (HTS) of compounds that modulate this compound activity.

Cell-based assays are becoming increasingly important for studying retinoid metabolism and signaling. For example, a cell-based RARE (Retinoic Acid Response Element) reporter gene assay has been developed to identify chemicals that disrupt the retinol signaling pathway. nih.gov This type of assay could be adapted to specifically investigate the effects of this compound on gene transcription. Furthermore, various cell lines, such as MMH-D3 murine hepatocytes and human-derived induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial-like cells (BMECs), have been established as valuable in vitro models to study retinol transport and metabolism. elifesciences.orgelifesciences.orgresearchgate.netnih.gov These models can be used to investigate the uptake, transport, and metabolic fate of this compound in a cell-specific context. For instance, iPSC-derived BMECs have been used to create an in vitro model of the human blood-brain barrier to study vitamin A transport. elifesciences.orgelifesciences.orgnih.gov

The development of 3D cell culture and organoid systems that more closely mimic the complex architecture and function of tissues will provide more physiologically relevant platforms for studying this compound. For example, the effects of retinol released from calcium phosphate matrices on bone cell proliferation and maturation have been studied using in vitro models. researchgate.netacs.org Such systems could be employed to investigate the role of this compound in tissue development and regeneration.

Q & A

Basic Research Questions

Q. How can researchers determine the solubility and stability of retinol phosphate in experimental solvents?

- Methodology : this compound’s solubility profile is critical for designing in vitro assays. Based on empirical

- Solubility : Retinol derivatives are practically insoluble in water or glycerol but soluble in absolute ethanol, methanol, or chloroform . Stock solutions (e.g., 1 mg/mL in ethanol) are commonly used, but stability tests under varying temperatures and light exposure are required.

- Stability : Monitor degradation via UV-Vis spectroscopy (e.g., absorbance at 325 nm for retinol) and validate with HPLC to track oxidation products . Ethanol is preferred over aqueous buffers due to hydrolysis risks .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodology :

- Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) provides high sensitivity for detecting this compound and its metabolites (e.g., retinal esters) in tissues or serum .

- Phosphate-specific assays : Use colorimetric methods (e.g., molybdenum blue reaction) to quantify phosphate release after enzymatic hydrolysis. Calibrate with standard curves (e.g., 0–50 µM phosphate) and validate using regression analysis (R² ≥ 0.98) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role across metabolic pathways?

- Methodology :

- Pathway mapping : Use metabolomic tools (e.g., MetaboAnalyst 4.0) to integrate this compound data with related pathways like aryl hydrocarbon receptor signaling or phototransduction .

- Cross-species validation : Compare pathway ontologies (e.g., Retinol metabolism WP5188 in Homo sapiens) to identify conserved or divergent roles in model organisms .

- Enzyme kinetics : Characterize NAD+-dependent dehydrogenases (e.g., RoDH-4) using non-linear regression models to assess substrate specificity (e.g., Kₘ for retinol vs. 3α-hydroxysteroids) .

Q. What statistical approaches ensure reproducibility in phosphate analysis for retinol-related studies?

- Methodology :

- Error analysis : Calculate 95% confidence intervals for triplicate measurements and apply the LINEST function in Excel to determine regression line errors (slope, intercept) .

- Outlier removal : Use Grubbs’ test (α = 0.05) to exclude anomalous data points in spectrophotometric assays .

- Data normalization : Express phosphate concentrations as both mg/L P (total phosphorus) and PO₄³⁻ to align with environmental or biochemical reporting standards .

Q. How do researchers design kinetic studies for this compound-interacting enzymes?

- Methodology :

- Assay conditions : Optimize buffer systems (e.g., 90 mM potassium phosphate, pH 7.3, 40 mM KCl) to mimic physiological environments .

- Inhibition kinetics : Fit velocity data to non-competitive or uncompetitive models using Marquart’s algorithm to identify inhibition constants (Kᵢ) .

- Product validation : Confirm retinal formation via HPLC with a C18 column and isocratic elution (e.g., methanol:water, 85:15 v/v) .

Data Reproducibility and Ethical Considerations

Q. What protocols ensure this compound data reproducibility across laboratories?

- Methodology :

- Standardized stock solutions : Prepare this compound in ethanol under inert gas (e.g., argon) to prevent oxidation .

- Inter-lab validation : Share raw datasets (e.g., absorbance values, chromatograms) via repositories like MetaboLights, adhering to FAIR principles .

- Ethical reporting : Disclose conflicts of interest (e.g., funding sources) and cite primary literature per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.